Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
Overview
Description
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolo[1,2-d][1,2,4]triazines, which are known for their diverse pharmacological properties.
Mechanism of Action
Target of Action
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocycle that has shown intriguing activities as a tankyrase inhibitor , stearoyl CoA desaturase inhibitor , Eg5 inhibitor , melanin-concentrating hormone receptor (MCH)-R1 antagonist , and CRF1 receptor antagonist . Notably, many patent applications have described pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors .
Mode of Action
For example, as a PI3K inhibitor, it likely prevents the action of PI3K, a key enzyme involved in cell growth and survival .
Biochemical Pathways
The compound affects various biochemical pathways due to its multiple targets. For instance, by inhibiting PI3K, it can affect the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target. For example, as a PI3K inhibitor, it could lead to decreased cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully elucidate these effects.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one typically involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions often require high temperatures and long reaction times, with conditions such as microwave-assisted heating with sodium methoxide, refluxing with triethyl orthoformate, and stirring at elevated temperatures in the presence of strong bases like sodium hydroxide or potassium hydroxide .
Industrial Production Methods: In industrial settings, continuous flow chemistry tools have been employed to optimize the synthesis of this compound. This approach involves the use of in situ monochloramine synthesis and a process-friendly soluble base such as potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of nitrogen atoms in its structure, which can participate in hydrogen bonding and other interactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium methoxide, triethyl orthoformate, and strong bases like sodium hydroxide and potassium hydroxide . These reactions often require elevated temperatures and extended reaction times to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a valuable scaffold for the development of new molecules with diverse biological activities. Its unique structure allows for the exploration of novel synthetic routes and reaction mechanisms .
Biology: In biological research, pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one has shown promise as a potential inhibitor of various enzymes and receptors. For example, it has been investigated as a tankyrase inhibitor, stearoyl CoA desaturase inhibitor, and melanin-concentrating hormone receptor antagonist .
Medicine: In the field of medicine, this compound derivatives have been explored for their potential therapeutic applications. These compounds have demonstrated activity against a range of diseases, including cancer and viral infections .
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable building block for the production of complex molecules .
Comparison with Similar Compounds
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can be compared with other similar compounds, such as pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one and pyrrolo[1,2-d][1,3,4]oxadiazines . These compounds share structural similarities but differ in their reactivity and biological activities. For instance, pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has been shown to possess distinct pharmacological properties, including activity as an Eg5 inhibitor and CRF1 receptor antagonist
Properties
IUPAC Name |
3H-pyrrolo[1,2-d][1,2,4]triazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-7-4-5-2-1-3-9(5)6/h1-4H,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRPWJFDQXSBRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346119 | |
Record name | Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37526-43-5 | |
Record name | Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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